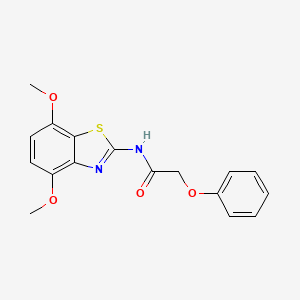
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse pharmacological activities, including anticancer, antitumor, and hypoglycemic effects . The specific compound is characterized by the presence of a phenoxyacetamide moiety attached to the benzothiazole core, which may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with various reagents to introduce different substituents into the molecule. For example, N-(benzo[d]thiazol-2-yl) acetamides can be synthesized by refluxing benzothiazoles with acetic acid . Other methods include reacting 2-chloro-N-(thiazol-2-yl) acetamide compounds with imidazole derivatives , or by acetylation reactions followed by further substitution with heterocyclic ring systems . These synthetic routes often employ conventional reaction conditions and aim to achieve good yields of the desired products.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is influenced by the nature of the substituents attached to the core benzothiazole ring. Hydrogen bonding interactions, such as those observed in N-(benzo[d]thiazol-2-yl)acetamide derivatives, play a significant role in the assembly of these molecules . The presence of substituents like methoxy groups can affect the molecular conformation and the potential for intermolecular interactions, which are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their functional groups. The presence of an acetamide group, for instance, can lead to hydrogen bonding interactions, as seen in the formation of molecular dimers or hydrogen-bonded rings . The reactivity of these compounds can also be explored in the context of their biological activities, where they may interact with biological targets through different mechanisms, such as binding to enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, including this compound, are determined by their molecular structure. The presence of dimethoxy and phenoxyacetamide groups can influence properties such as solubility, acidity (pKa), and the ability to form crystals . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems. The pKa values, for instance, provide insight into the ionization state of the compounds at physiological pH, which is important for their interaction with biological targets .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-12-8-9-13(22-2)16-15(12)19-17(24-16)18-14(20)10-23-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSCVPFUDLEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

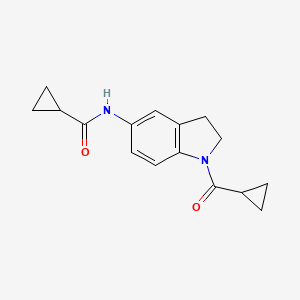
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)


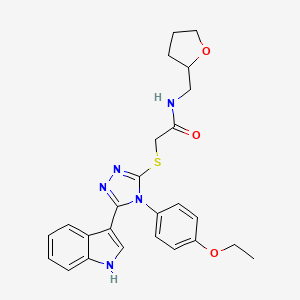
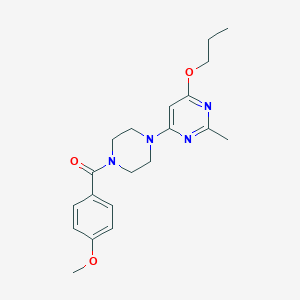
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)
![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)
![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)
![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)
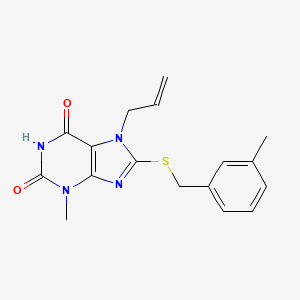
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)